2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid
Description
Properties
Molecular Formula |
C6H6BrNO3 |
|---|---|
Molecular Weight |
220.02 g/mol |
IUPAC Name |
2-(4-bromo-3-methyl-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H6BrNO3/c1-3-6(7)4(11-8-3)2-5(9)10/h2H2,1H3,(H,9,10) |
InChI Key |
BHNZMVXXQQTQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid typically involves the formation of the isoxazole ring followed by bromination and subsequent acetic acid substitution. One common method involves the cycloaddition reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . Bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted synthesis has also been reported as an efficient method for producing 5-substituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have indicated that derivatives of isoxazole compounds, including 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid, exhibit significant antibacterial properties. In vitro tests showed minimum inhibitory concentrations (MICs) ranging from 40 to 70 μg/ml against both gram-positive and gram-negative bacteria, demonstrating their potential as antibacterial agents .
Anticancer Properties
The compound's isoxazole framework has been linked to anticancer activity. For example, derivatives with similar structural motifs have shown promising results in inhibiting the proliferation of cancer cells. In a study involving various isoxazole derivatives, compounds demonstrated IC50 values below 1 μM against specific cancer cell lines, indicating potent anti-proliferative effects . The mechanism of action often involves the induction of apoptosis and modulation of cell cycle progression.
Agricultural Applications
Pesticidal Properties
Isoxazole derivatives have been explored for their pesticidal properties. The structural characteristics of 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid may contribute to its efficacy as a pesticide. Research indicates that similar compounds can act as herbicides or insecticides, targeting specific biochemical pathways in pests while minimizing harm to beneficial organisms .
Material Science
Polymer Synthesis
In material science, the compound's reactive functional groups can be utilized in the synthesis of polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. For instance, isoxazole derivatives have been used as monomers in the production of high-performance polymers that are resistant to thermal degradation .
Data Summary
Case Studies
- Antibacterial Activity Study : A comprehensive study evaluated the antibacterial efficacy of synthesized isoxazole derivatives, including 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid. The results indicated that certain derivatives exhibited greater zones of inhibition compared to standard antibiotics like Gentamycin, suggesting their potential as alternative antibacterial agents .
- Anticancer Evaluation : In a study focused on the anticancer properties of isoxazole derivatives, it was found that compounds similar to 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid effectively inhibited cell growth in various cancer lines through apoptosis induction and cell cycle arrest mechanisms .
- Pesticidal Efficacy : Research into the pesticidal properties of isoxazole derivatives highlighted their effectiveness in controlling pest populations while being less harmful to non-target species. This positions them as viable candidates for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, some isoxazole derivatives act as inhibitors of histone deacetylases (HDACs), leading to changes in gene expression and potential anticancer effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Bromine at C4 increases molecular weight and polarizability compared to non-brominated analogs like 2-(3-methylisoxazol-5-yl)acetic acid .
- Functional Groups : The acetic acid moiety (vs. carboxylic acid at C4 in 91182-60-4) enhances solubility in polar solvents, favoring bioavailability in drug candidates .
- Synthetic Utility: Brominated isoxazoles (e.g., 5-amino-4-bromo-3-methylisoxazole ) are intermediates for cross-coupling reactions, while methoxy-substituted variants (e.g., 78967-07-4) exhibit enhanced π-π stacking in crystal structures .
Heterocyclic Variants with Bromine and Acetic Acid Moieties
| Compound Name | CAS Number | Molecular Formula | Key Differences from Target Compound |
|---|---|---|---|
| 2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid | Not provided | C₈H₁₁BrN₂O₂ | Pyrazole ring (N-N) instead of isoxazole (N-O) |
| [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid | 1000340-99-7 | C₈H₅BrN₂O₅ | Oxadiazole ring with fused furan and ketone |
Key Observations:
- Heterocycle Stability : Pyrazoles (e.g., C₈H₁₁BrN₂O₂ ) are more basic than isoxazoles due to the N-N bond, altering reactivity in nucleophilic substitutions.
- Electrophilic Reactivity : Bromine in oxadiazole derivatives (e.g., 1000340-99-7 ) facilitates Suzuki-Miyaura couplings, but the fused furan may reduce metabolic stability compared to isoxazoles.
Functional Group Variations
Key Observations:
- Acidity : The acetic acid group in the target compound (pKa ~2.5–3.0) is more acidic than ester derivatives (e.g., 34859-64-8), favoring ionic interactions in biological systems .
- Biological Activity: Amino-substituted isoxazoles (e.g., 60573-88-8 ) show enhanced binding to enzymatic active sites but may require prodrug strategies for delivery.
Biological Activity
2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of immunology and pharmacology. This article aims to present a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
The compound is characterized by the presence of a bromine atom and an isoxazole ring, which are known to influence its biological properties. The structural formula can be represented as follows:
Immunomodulatory Effects
Research indicates that isoxazole derivatives, including 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid, exhibit significant immunomodulatory properties. A study highlighted that certain isoxazole derivatives can modulate T and B cell responses, enhancing humoral immune responses in animal models .
Table 1: Immunomodulatory Effects of Isoxazole Derivatives
Antimicrobial Activity
The antimicrobial potential of 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid has also been explored. Studies show that compounds with similar structures exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antimicrobial effects.
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Target Microorganism | MIC (mg/mL) | Reference |
|---|---|---|---|
| 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid | E. coli | 0.0195 | |
| Compound X (similar structure) | S. aureus | 0.0048 | |
| Compound Y (similar structure) | C. albicans | 0.039 |
Study on Immune Response Modulation
In a controlled study, the effects of 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid were evaluated in mice models for its ability to modulate immune responses. Results indicated a significant increase in regulatory T cells and a decrease in pro-inflammatory cytokines, suggesting its potential as an immunosuppressive agent .
Anticancer Potential
Another area of research has focused on the compound's potential anticancer properties. Preliminary studies indicate that isoxazole derivatives can inhibit microtubule assembly, which is crucial for cancer cell proliferation. The compound was shown to induce apoptosis in cancer cell lines at specific concentrations .
Table 3: Anticancer Activity of Isoxazole Derivatives
Q & A
Q. What are the recommended synthetic routes for 2-(4-bromo-3-methylisoxazol-5-yl)acetic acid, and how can regioselectivity be controlled?
The synthesis of brominated isoxazole derivatives often involves regioselective bromination of precursor molecules. For example, regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid yields 2-(3-bromo-4-methoxyphenyl)acetic acid, a structurally analogous compound . For isoxazole cores, bromination at the 4-position can be achieved via electrophilic substitution under controlled conditions (e.g., using N-bromosuccinimide in dichloromethane). Purification via recrystallization (as in ) or column chromatography is critical to isolate the desired product.
Q. How can crystallographic tools like SHELX and ORTEP-3 be applied to confirm the structure of this compound?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is essential for unambiguous structural confirmation. For example, the dihedral angles between substituents on aromatic rings and hydrogen-bonding motifs (e.g., R₂²(8) dimers) can be analyzed to validate molecular geometry . SCXRD also resolves electronic effects on bond angles, such as electron-withdrawing bromine increasing C–C–C angles in phenyl rings .
Q. What analytical methods are suitable for purity assessment and resolving synthetic byproducts?
- HPLC : To separate and quantify regioisomers or bromination byproducts (e.g., 3-bromo vs. 4-bromo derivatives).
- NMR : H and C NMR can identify substituent positions (e.g., methyl groups at C3 vs. C5) and confirm acetic acid moiety integration .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and bromine isotope patterns.
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?
The bromine atom at C4 positions the compound as a substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the methyl group at C3 may reduce reaction efficiency. Computational studies (e.g., DFT calculations) can predict reactivity by analyzing frontier molecular orbitals (FMOs) and transition states. For example, similar brominated isoxazoles show enhanced reactivity in Pd-catalyzed couplings when electron-withdrawing groups are present .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Dose-Response Curves : Ensure consistent molar concentrations and assay conditions (e.g., pH, solvent).
- Structural Validation : Confirm compound identity via SCXRD or 2D NMR (e.g., NOESY for spatial proximity of substituents) to rule out degradation or isomerization .
- Control Experiments : Compare with analogs like 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid, which has demonstrated anticancer activity in PubChem datasets .
Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination polymers?
The acetic acid moiety acts as a carboxylate ligand for metal nodes (e.g., Zn²⁺, Cu²⁺). Crystallographic studies of similar compounds (e.g., 2-((4-aminophenyl)thio)acetic acid) reveal hydrogen-bonded networks and π-π stacking interactions that stabilize MOFs . Adjusting reaction pH and solvent polarity can tune coordination geometry.
Methodological Challenges
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, leveraging structural data from analogs .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions based on substituent effects (e.g., bromine’s impact on metabolic stability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
